molecular formula C8H8N2O5 B131321 Ethyl 2-hydroxy-5-nitronicotinate CAS No. 156896-54-7

Ethyl 2-hydroxy-5-nitronicotinate

Cat. No.: B131321
CAS No.: 156896-54-7
M. Wt: 212.16 g/mol
InChI Key: FRPVIVOIVRFMPE-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-nitronicotinate is an organic compound with the molecular formula C8H8N2O5. It is a derivative of nicotinic acid, featuring a nitro group at the 5-position and a hydroxy group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-5-nitronicotinate can be synthesized through a multi-step process involving the nitration of ethyl nicotinate followed by hydrolysis and esterification. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-5-nitronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-hydroxy-5-nitronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-5-nitronicotinate involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-hydroxy-5-nitronicotinate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-2-15-8(12)6-3-5(10(13)14)4-9-7(6)11/h3-4H,2H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPVIVOIVRFMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566175
Record name Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156896-54-7
Record name Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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